![molecular formula C12H14N4O4S B2487904 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(2-oxooxazolidin-3-yl)acetamide CAS No. 1797890-90-4](/img/structure/B2487904.png)
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(2-oxooxazolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(2-oxooxazolidin-3-yl)acetamide belongs to a broader class of chemical compounds that exhibit a range of biological activities. These compounds are synthesized through various chemical reactions, involving cyclocondensation, fusion with aromatic aldehydes, and other steps. They are characterized by their molecular structures, which include thiazolidine, oxazolidine, and azepin rings, contributing to their diverse chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the preparation of intermediates like thiazolidines and oxazolidines from corresponding α-amino acid esters (Badr et al., 1981). These processes highlight the complexity and versatility of synthetic strategies in creating compounds with desired biological activities.
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic techniques, including 1H NMR, IR, and Mass spectra. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were confirmed through these methods, showcasing the detailed structural features of these molecules (Sunder & Maleraju, 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds within this class can be varied by altering their molecular structure. For instance, the introduction of different substituents can lead to compounds with significant anti-inflammatory and antimicrobial activities (Baviskar et al., 2013; Incerti et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application and effectiveness. Crystal structure analysis provides insights into the molecular arrangement and potential intermolecular interactions, which can influence the compound's stability and reactivity (Galushchinskiy et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemical entities, stability under various conditions, and potential for modification, are defined by the molecular structure. The presence of functional groups such as thiazolidine and oxazolidine rings contributes to the chemical versatility of these compounds, allowing for further derivatization and exploration of biological activities (Nguyen et al., 2022).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Properties
Research has shown that derivatives of thiazolidinones, including compounds similar to N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(2-oxooxazolidin-3-yl)acetamide, have significant potential as antimicrobial and antibacterial agents. For instance, a study by Desai et al. (2008) synthesized several acetamides and evaluated them for antibacterial activity against Gram-positive and Gram-negative bacteria, finding moderate to good activity. The study also conducted quantitative structure-activity relationship (QSAR) analyses, highlighting the importance of hydrophobicity and steric bulk for antibacterial efficacy (Desai et al., 2008).
Another study by Baviskar et al. (2013) synthesized a new series of thiazolidin-4-one derivatives and tested their in vitro antibacterial activity against various pathogens. The compounds showed promising results, further supporting the potential of thiazolidinone derivatives as antibacterial agents (Baviskar et al., 2013).
Synthesis and Characterization
Recent research has also focused on the synthesis and characterization of acetamides bearing thiazolidin and oxazolidin moieties for potential pharmaceutical applications. Nguyen et al. (2022) successfully synthesized new derivatives through a multi-step process, aiming to explore their biological activity. The synthesis processes and structural determination highlight the compound's versatility and potential for further pharmaceutical development (Nguyen et al., 2022).
Analgesic and Anti-inflammatory Activities
The acetamide derivatives have also been explored for their analgesic and anti-inflammatory properties. Research by Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and found significant anti-inflammatory activity in some derivatives (Sunder et al., 2013).
Eigenschaften
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c17-8(6-16-4-5-20-12(16)19)15-11-14-7-2-1-3-13-10(18)9(7)21-11/h1-6H2,(H,13,18)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHDOFQZWNVICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(2-oxooxazolidin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl (2-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2487821.png)
![6-((2-oxo-2-phenylethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2487823.png)
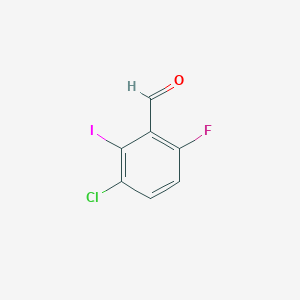
![2,5-Dibromothieno[2,3-b]pyridine](/img/structure/B2487827.png)
![N,N-diphenyl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2487828.png)
![Ethyl 2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate](/img/structure/B2487830.png)
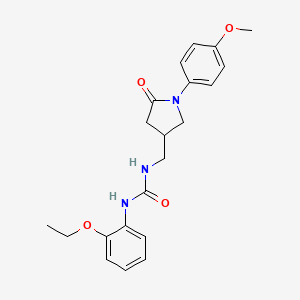
![N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine](/img/structure/B2487833.png)
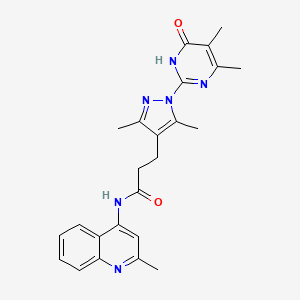
![N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2487838.png)
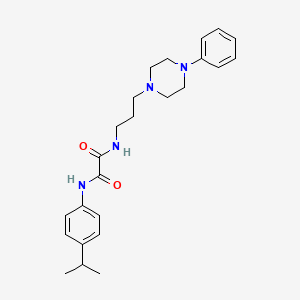
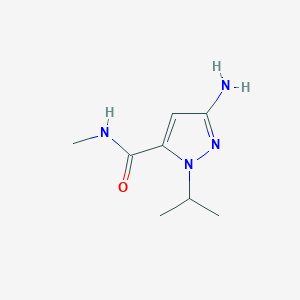
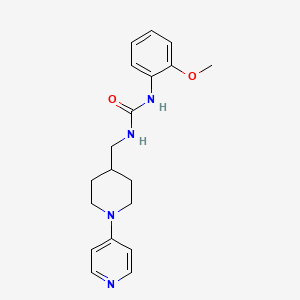
![(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2487844.png)